molecular formula C24H24N2OS B6050301 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine

1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine

Cat. No. B6050301
M. Wt: 388.5 g/mol
InChI Key: NAHRDNCUKYEBBI-BUHFOSPRSA-N
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Description

1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine, also known as DMTTP, is a piperazine derivative that has been the subject of scientific research due to its potential pharmacological properties. DMTTP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine acts as a reversible inhibitor of monoamine oxidase A and B, which leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This mechanism of action is similar to that of other monoamine oxidase inhibitors such as tranylcypromine and phenelzine.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Studies have also shown that 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine can increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has been found to have low toxicity and high selectivity for monoamine oxidase A and B.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has several advantages for lab experiments, including its potent inhibitory effects on monoamine oxidase A and B, low toxicity, and high selectivity. However, 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has some limitations, including its limited solubility in water and its potential to interact with other drugs that are metabolized by monoamine oxidase A and B.

Future Directions

1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has potential as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and epilepsy. Future research could focus on optimizing the synthesis method of 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine, investigating its pharmacokinetics and pharmacodynamics, and exploring its therapeutic potential in clinical trials. Additionally, studies could investigate the potential interactions between 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine and other drugs that are metabolized by monoamine oxidase A and B.

Synthesis Methods

1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine can be synthesized using various methods, including the reaction of 1-(diphenylmethyl)piperazine with 3-(2-thienyl)acrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The reaction can be carried out in a solvent such as dimethylformamide at room temperature, and the product can be purified using column chromatography.

Scientific Research Applications

1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has been the subject of scientific research due to its potential pharmacological properties. Studies have shown that 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine can act as a potent inhibitor of monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(diphenylmethyl)-4-[3-(2-thienyl)acryloyl]piperazine has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.

properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-23(14-13-22-12-7-19-28-22)25-15-17-26(18-16-25)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,19,24H,15-18H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHRDNCUKYEBBI-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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